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Cat. No.: B1317516 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Oxazole-2-carbaldehyde, a heterocyclic aldehyde, is a pivotal building block in synthetic

organic chemistry and medicinal chemistry. Its unique electronic and structural features,

conferred by the oxazole ring, make it a versatile precursor for the synthesis of a wide array of

more complex molecules, including pharmacologically active compounds. This technical guide

provides a comprehensive overview of the chemical and physical properties of oxazole-2-
carbaldehyde, detailed experimental protocols for its synthesis and characterization, and an

exploration of its reactivity and potential biological significance.

Chemical and Physical Properties
Oxazole-2-carbaldehyde is a colorless to light brown liquid at room temperature.[1] Its core

structure consists of a five-membered aromatic oxazole ring with an aldehyde group at the 2-

position. This substitution pattern significantly influences the compound's reactivity and

physical characteristics.

Table 1: Physicochemical Properties of Oxazole-2-carbaldehyde
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Property Value Source(s)

Molecular Formula C₄H₃NO₂ [2][3]

Molecular Weight 97.07 g/mol [2][3]

CAS Number 65373-52-6 [2][3]

Appearance Colorless to light brown liquid [1]

Boiling Point 182.5 °C (predicted) [4]

Density 1.258 ± 0.06 g/cm³ (predicted) [4]

pKa (of conjugate acid) ~0.8 [4][5]

Solubility
Miscible in polar aprotic

solvents (e.g., DCM)
[4]

Table 2: Spectroscopic Data for Oxazole-2-carbaldehyde
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Spectroscopic Technique Key Features

¹H NMR

Aldehyde proton (CHO) signal expected in the

downfield region (δ 9.5-10.5 ppm). Aromatic

protons on the oxazole ring will exhibit

characteristic chemical shifts and coupling

patterns.

¹³C NMR

Carbonyl carbon of the aldehyde group (C=O)

signal anticipated around δ 180-190 ppm.

Signals corresponding to the carbon atoms of

the oxazole ring.

Infrared (IR) Spectroscopy

Strong C=O stretching vibration for the aldehyde

group typically observed around 1700 cm⁻¹.

Characteristic C=N and C-O stretching

vibrations of the oxazole ring.

Mass Spectrometry (MS)

A molecular ion peak corresponding to the

molecular weight of the compound.

Fragmentation patterns may involve the loss of

CO.

Synthesis and Purification
Several synthetic routes to oxazole-2-carbaldehyde have been reported, with the Van Leusen

oxazole synthesis being a prominent and versatile method.[4]

Van Leusen Oxazole Synthesis
This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the

presence of a base to form the oxazole ring.[4]

Experimental Protocol: Van Leusen Synthesis of Oxazole-2-carbaldehyde

Materials:

Glyoxal (or a suitable precursor)
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Tosylmethyl isocyanide (TosMIC)

Potassium carbonate (K₂CO₃)

Methanol (anhydrous)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the

aldehyde (1.0 equivalent), TosMIC (1.1 equivalents), and potassium carbonate (2.5

equivalents).

Add anhydrous methanol to the flask to serve as the solvent.

Heat the reaction mixture to reflux (typically around 65 °C) and stir for 4-6 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the methanol under reduced pressure using a rotary evaporator.

To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of

water).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate and filter.

Concentrate the filtrate under reduced pressure to yield the crude oxazole-2-carbaldehyde.
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Purification
The crude product can be purified by column chromatography on silica gel.[1]

Experimental Protocol: Purification by Column Chromatography

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a

chromatography column.

Dissolve the crude oxazole-2-carbaldehyde in a minimal amount of the eluent.

Load the sample onto the top of the silica gel column.

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Collect the fractions and monitor them by TLC to identify those containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to obtain

purified oxazole-2-carbaldehyde.

Chemical Reactivity
The reactivity of oxazole-2-carbaldehyde is dominated by the aldehyde functional group and

the electronic nature of the oxazole ring.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid,

oxazole-2-carboxylic acid, using common oxidizing agents.[4]

Reduction: The aldehyde can be reduced to the corresponding alcohol, (oxazol-2-

yl)methanol, using reducing agents such as sodium borohydride.[4]

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to nucleophilic

attack, allowing for the formation of various derivatives such as imines, oximes, and

hydrazones.

Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic aromatic

substitution, although it is generally less reactive than benzene. The position of substitution

is influenced by the directing effects of the ring heteroatoms and the aldehyde group.[4]
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Biological Significance and Potential Applications
The oxazole moiety is a common scaffold in many biologically active natural products and

synthetic pharmaceuticals.[6] While specific signaling pathway interactions for oxazole-2-
carbaldehyde are not extensively documented, oxazole derivatives have been shown to

exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and

antiviral properties.[4] The mechanism of action often involves the interaction of the oxazole-

containing molecule with biological targets like enzymes and receptors.[4]

For instance, some carbazole derivatives containing an aldehyde group have been shown to

reactivate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[7] This

occurs through the activation of MAPK signaling pathways (p38-MAPK and JNK), which in turn

phosphorylate and activate p53. Given the structural similarities, it is plausible that oxazole-2-
carbaldehyde or its derivatives could engage in similar interactions, though this requires

further investigation.

Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and

characterization of oxazole-2-carbaldehyde.
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Caption: Experimental workflow for the synthesis and characterization of oxazole-2-
carbaldehyde.

Representative Signaling Pathway
The following diagram depicts a generalized signaling pathway that can be modulated by

certain bioactive aldehydes, leading to the activation of the p53 tumor suppressor protein.

While not definitively shown for oxazole-2-carbaldehyde, it represents a plausible mechanism

of action for structurally related compounds.
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Caption: Representative MAPK-p53 signaling pathway potentially modulated by bioactive

aldehydes.

Safety and Handling
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Oxazole-2-carbaldehyde should be handled with appropriate safety precautions in a well-

ventilated fume hood. It is advisable to wear personal protective equipment, including gloves,

safety glasses, and a lab coat. Specific hazard information should be consulted from the

material safety data sheet (MSDS) before use.

Conclusion
Oxazole-2-carbaldehyde is a valuable and reactive intermediate with significant potential in

organic synthesis and drug discovery. Its well-defined chemical properties and versatile

reactivity allow for the construction of diverse molecular architectures. Further research into its

biological activities and specific interactions with cellular pathways will continue to unlock its

potential for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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